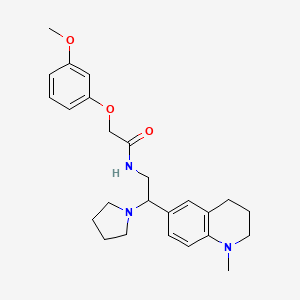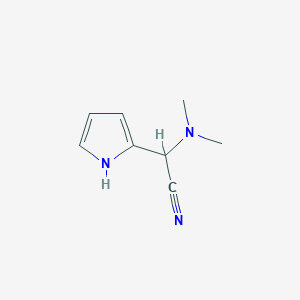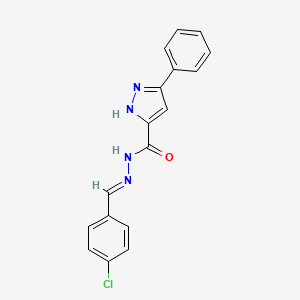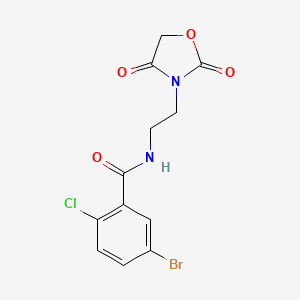![molecular formula C17H15N3O2S B2526066 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone CAS No. 477852-95-2](/img/structure/B2526066.png)
5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridinone moiety, and an allylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone typically involves a multi-step process. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation. The allylsulfanyl group is introduced via nucleophilic substitution reactions using allyl halides and thiolates. The final step involves the formation of the pyridinone ring, which can be synthesized through condensation reactions involving benzyl derivatives and appropriate nitrogen-containing precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques. The choice of reagents and reaction conditions is crucial to ensure the scalability and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Wissenschaftliche Forschungsanwendungen
5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique electronic properties of the oxadiazole and pyridinone rings make this compound a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The allylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyridinone moiety can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone
- 5-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone
- 5-[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone
Uniqueness
The uniqueness of 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone lies in its allylsulfanyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This group can undergo specific reactions that are not possible with other alkyl substituents, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
1-benzyl-5-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-10-23-17-19-18-16(22-17)14-8-9-15(21)20(12-14)11-13-6-4-3-5-7-13/h2-9,12H,1,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZRLYDRSYSAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2525984.png)




![5-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2525992.png)
![N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide](/img/structure/B2525993.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2525995.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid](/img/structure/B2525996.png)
![4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B2526000.png)
![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)
![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)

![1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2526006.png)
